molecular formula C9H15NO4 B8755175 Carbamic acid, N,N-bis(2-oxoethyl)-, 1,1-dimethylethyl ester CAS No. 103898-12-0

Carbamic acid, N,N-bis(2-oxoethyl)-, 1,1-dimethylethyl ester

Cat. No. B8755175
Key on ui cas rn: 103898-12-0
M. Wt: 201.22 g/mol
InChI Key: XSAUPJILWUFVRQ-UHFFFAOYSA-N
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Patent
US07345056B2

Procedure details

Sodium periodate (20.31 g, 94.96 mmol) in H2O (118 mL) was added to a cooled solution of 3,4-dihydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (19.3 g, 94.6 mmol) in THF (158 mL) over a 30 minute period. The resulting white suspension was allowed to stir at room temperature for 3 h. The suspension was filtered and the filtrate concentrated under vacuum to remove the THF. The resulting aqueous solution was used directly in the next reaction.
Quantity
20.31 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
118 mL
Type
solvent
Reaction Step One
Name
Quantity
158 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
I([O-])(=O)(=O)=O.[Na+].[C:7]([O:11][C:12]([N:14]1[CH2:18][CH:17]([OH:19])[CH:16]([OH:20])[CH2:15]1)=[O:13])([CH3:10])([CH3:9])[CH3:8]>O.C1COCC1>[C:7]([O:11][C:12](=[O:13])[N:14]([CH2:18][CH:17]=[O:19])[CH2:15][CH:16]=[O:20])([CH3:10])([CH3:8])[CH3:9] |f:0.1|

Inputs

Step One
Name
Quantity
20.31 g
Type
reactant
Smiles
I(=O)(=O)(=O)[O-].[Na+]
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C(C1)O)O
Name
Quantity
118 mL
Type
solvent
Smiles
O
Name
Quantity
158 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to remove the THF
CUSTOM
Type
CUSTOM
Details
The resulting aqueous solution was used directly in the next reaction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
C(C)(C)(C)OC(N(CC=O)CC=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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